molecular formula C12H13N3O2 B8310201 1-[4-(2-Nitro-propyl)-phenyl]-1H-pyrazole

1-[4-(2-Nitro-propyl)-phenyl]-1H-pyrazole

Cat. No. B8310201
M. Wt: 231.25 g/mol
InChI Key: HNFUICXGAKQJRS-UHFFFAOYSA-N
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Patent
US07799810B2

Procedure details

A mixture comprising 4-pyrazol-1-yl-benzaldehyde (7.0 g, 40.65 mmol), ammonium acetate (0.94 g, 12.19 mmol) and nitroethane (24 ml, 333.3 mmol) is stirred at reflux for 10 hours. The solvent is removed in vacuo and the resulting solid is dissolved in EtOAc and washed with water (3×50 ml). The organic portion is dried (MgSO4) and concentrated in vacuo to afford the title compound as an orange solid. [MH+ 230.1].
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
24 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.C([O-])(=O)C.[NH4+].[N+:19]([CH2:22][CH3:23])([O-:21])=[O:20]>>[N+:19]([CH:22]([CH3:23])[CH2:10][C:9]1[CH:12]=[CH:13][C:6]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)=[CH:7][CH:8]=1)([O-:21])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
N1(N=CC=C1)C1=CC=C(C=O)C=C1
Name
Quantity
0.94 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
nitroethane
Quantity
24 mL
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid is dissolved in EtOAc
WASH
Type
WASH
Details
washed with water (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(CC1=CC=C(C=C1)N1N=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.